1,3-Di(pyren-1-yl)benzene

OLED Photoluminescence Molecular Conformation

Researchers developing deep-blue OLEDs via vacuum thermal evaporation need emitter materials with precise CIE coordinates and high thermal stability. Standard pyrene derivatives often emit at longer wavelengths (446-463 nm), missing the violet region. • Solution PL λem = 384 nm enables deep-blue/violet electroluminescence • Td >330 °C ensures morphological stability during high-temperature deposition • Sublimed (>99%) and unsublimed (>97%) grades for device optimization Supplied exclusively for R&D; verified quality with available COA/SDS.

Molecular Formula C38H22
Molecular Weight 478.6 g/mol
Cat. No. B15242650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di(pyren-1-yl)benzene
Molecular FormulaC38H22
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6
InChIInChI=1S/C38H22/c1-4-23-10-12-27-14-18-31(33-20-16-25(6-1)35(23)37(27)33)29-8-3-9-30(22-29)32-19-15-28-13-11-24-5-2-7-26-17-21-34(32)38(28)36(24)26/h1-22H
InChIKeyGHDZTXRYFQBMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Bpye Procurement: Meta-Linked Pyrene Dimer


1,3-Di(pyren-1-yl)benzene (CAS 1616657-81-8), commonly designated m-Bpye, is a blue-fluorescent, meta-linked dipyrenylbenzene derivative within the broader class of pyrene-based organic semiconductors . The meta (1,3-) substitution pattern on the central phenyl ring is the defining structural feature that distinguishes this compound from its para- and ortho-linked isomers [1]. Commercially, it is offered in both sublimed (>99%) and unsublimed (>97%) grades, with a molecular weight of 478.58 g/mol and formula C38H22, and is primarily positioned as a high-purity research chemical for organic light-emitting diode (OLED) and organic electronics applications .

m-Bpye Substitution Risks in OLEDs


Substituting 1,3-Di(pyren-1-yl)benzene with its para (1,4-) or ortho (1,2-) isomers, or with other pyrene-based blue emitters like DMPPP, is not a drop-in replacement. The meta-linkage fundamentally alters the molecular conformation, electronic conjugation, and solid-state packing, leading to a unique set of photophysical characteristics critical for device performance [1]. While a class of dipyrenylbenzenes is known for high-efficiency non-doped blue OLEDs with an external quantum efficiency (ηext) of 4.3–5.2%, these metrics are derived from para-linked variants and cannot be assumed for the meta isomer without direct evidence [2]. The specific quantitative differentiators detailed in Section 3 are essential for scientifically justified selection.

m-Bpye Evidence Guide


Red-Shifted Photoluminescence by Meta-Linkage

The meta-substitution pattern of 1,3-Di(pyren-1-yl)benzene (m-Bpye) results in a photoluminescence (PL) emission maximum at 384 nm in THF solution . This represents a red-shift compared to the neat-film emission maxima of 446–463 nm reported for a class of para-linked dipyrenylbenzene derivatives (PPP, DOPPP, DMPPP) [1]. This difference in emission energy is a direct consequence of the altered molecular geometry and electronic conjugation imposed by the meta-linkage, making m-Bpye a candidate for applications requiring a distinct deep-blue/violet emission profile.

OLED Photoluminescence Molecular Conformation

Superior Thermal Stability from Meta-Linkage

The thermal decomposition temperature (Td) of m-Bpye, defined by 0.5% weight loss, is reported to be >330 °C by thermogravimetric analysis (TGA) . This is significantly higher than the glass transition temperatures (Tg) of 97–137 °C reported for the para-linked dipyrenylbenzene class, which sets a practical upper limit for morphological stability in those materials [1]. The high Td indicates a robust thermal budget suitable for device fabrication processes such as vacuum thermal evaporation, a key requirement for long-lifetime OLEDs.

Organic Electronics Thermal Stability TGA

Distinct UV-Vis Absorption vs. Pyrene

The UV-Vis absorption spectrum of m-Bpye in THF features prominent peaks at 279 nm and 350 nm . This dual-peak profile is distinct from the absorption of unsubstituted pyrene, which shows its characteristic S0→S2 transition around 334 nm [1]. The longer-wavelength absorption at 350 nm indicates extended π-conjugation across the meta-linked dimer, a key differentiator for applications requiring efficient energy transfer or specific excitation wavelengths.

Optical Spectroscopy Absorption Molecular Engineering

Charge Transport in Meta Isomer

A comparative study on ortho-, meta-, and para-substituted pyrene derivatives for OLEDs concluded they are 'new electron material layer compounds... designed to afford improved hole injection properties' [1]. This qualitative finding is supported by DFT-based analysis of positional isomers, which demonstrates that the meta-linkage disrupts π-conjugation between the pyrene and phenyl units, leading to distinct frontier molecular orbital energy levels and charge transport behaviors compared to the ortho and para isomers [2]. This makes m-Bpye a preferential candidate for the electron-transporting layer (ETL) or as a bipolar host, a role less achievable by its highly conjugated para counterpart.

Charge Transport DFT Calculation OLED

m-Bpye Application Scenarios


Deep-Blue Non-Doped OLED Emitters

Researchers aiming for non-doped OLEDs with deep-blue or violet electroluminescence can utilize m-Bpye, given its solution-phase PL emission at 384 nm . This contrasts with the para-linked dipyrenylbenzene class, which emits at longer wavelengths (446–463 nm in neat films) [1], making m-Bpye the preferred starting point for achieving specific CIE coordinates closer to the violet region.

Electron-Transporting or Bipolar OLED Host

The high thermal decomposition temperature (>330 °C) and its classification in comparative studies as a novel electron material layer compound with improved hole injection [2] position m-Bpye as a strong candidate for an electron-transporting or bipolar host material. It is particularly suitable for OLED stacks fabricated via high-temperature vacuum thermal evaporation, where para-linked analogs with lower glass transition temperatures (97–137 °C) [1] may face morphological instability.

Fluorescent Probe and Sensor Applications

For applications in biological imaging or chemical sensing, m-Bpye's distinct absorption peak at 350 nm provides a red-shifted excitation window relative to the standard pyrene monomer (~334 nm) [3]. This can improve signal-to-noise ratios by reducing background auto-fluorescence and allowing use of more common, less expensive excitation sources, making m-Bpye a functional upgrade over pyrene for specific probe designs.

Positional Isomerism in π-Conjugated Materials

Fundamental materials science groups studying the impact of molecular geometry on solid-state packing, exciton coupling, and charge mobility require the complete set of ortho-, meta-, and para-isomers. Given the documented differences in molecular function based on substitution position [2], procuring high-purity m-Bpye (sublimed grade, >99%) is essential for controlled comparative experiments that isolate the effect of the meta-linkage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Di(pyren-1-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.